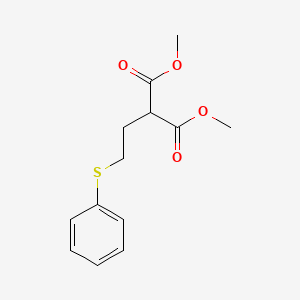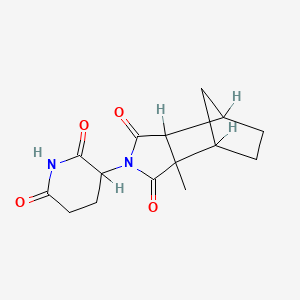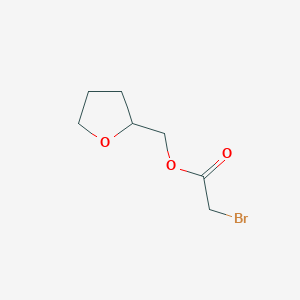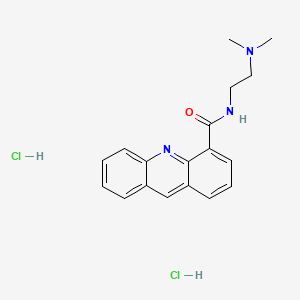
N-(2-(Dimethylamino)ethyl)-4-acridinecarboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/AR7622700 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals to recognize and control workplace chemical hazards .
Analyse Des Réactions Chimiques
NIOSH/AR7622700 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
NIOSH/AR7622700 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, NIOSH/AR7622700 could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in specialized products .
Comparaison Avec Des Composés Similaires
NIOSH/AR7622700 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar functional groups. For example, compounds such as manganese compounds, tellurium compounds, and inorganic tin compounds are listed in the NIOSH Pocket Guide to Chemical Hazards and may share some similarities with NIOSH/AR7622700 . the specific properties and applications of NIOSH/AR7622700 may differ, making it unique in its own right.
Propriétés
Numéro CAS |
89458-99-1 |
|---|---|
Formule moléculaire |
C18H21Cl2N3O |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H19N3O.2ClH/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15;;/h3-9,12H,10-11H2,1-2H3,(H,19,22);2*1H |
Clé InChI |
WFAUJCPSRLMTBB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



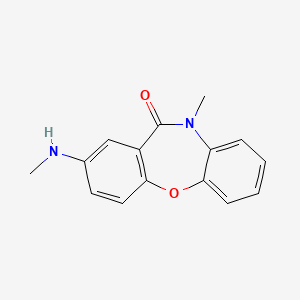
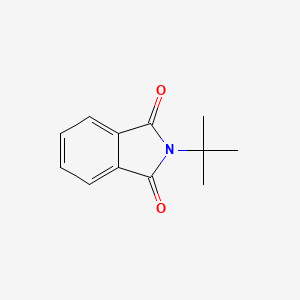
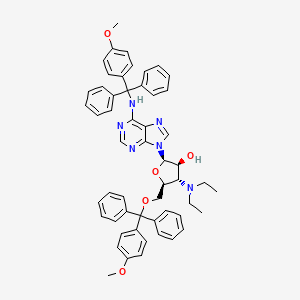

acetic acid](/img/structure/B12802654.png)

